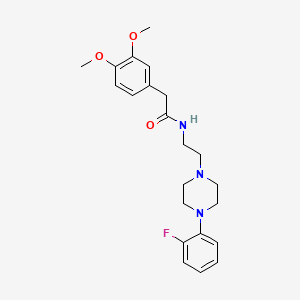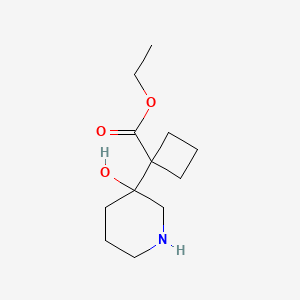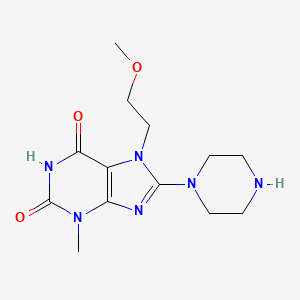![molecular formula C11H14BrN B2596293 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 2167921-61-9](/img/structure/B2596293.png)
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is a chemical compound with the molecular formula C11H14BrN It is a brominated derivative of tetrahydrobenzoannulene, characterized by the presence of a bromine atom at the 3-position and an amine group at the 6-position
Mechanism of Action
Target of Action
The primary target of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine Similar compounds have been used in the development of imaging agents for the glun2b subunits of the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders .
Mode of Action
The specific mode of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine Compounds with similar structures have been associated with the nmdar pathway , which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine
Result of Action
The molecular and cellular effects of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine Compounds with similar structures have been associated with effects on the nmdar pathway , which could potentially influence neurological functions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine and similar compounds, more research is needed to fully understand its mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine typically involves the bromination of tetrahydrobenzoannulene followed by amination. One common method involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Oxidation: Formation of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitroso or 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitro.
Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Scientific Research Applications
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A structurally similar compound with a ketone group instead of an amine group.
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Another similar compound with the bromine atom at the 2-position and a ketone group at the 5-position .
Uniqueness
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAAWZFYJIIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C(C1)C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
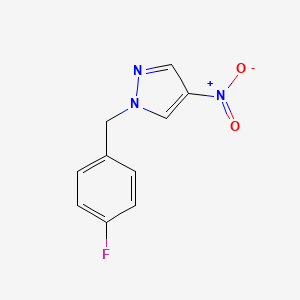
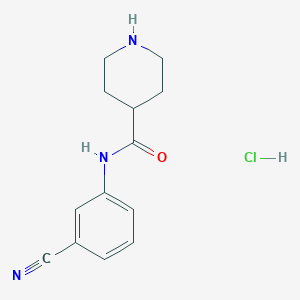
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2596213.png)
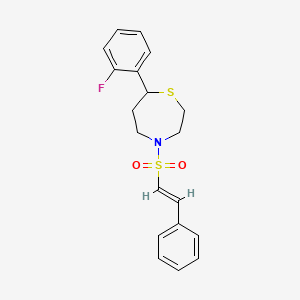
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2596219.png)
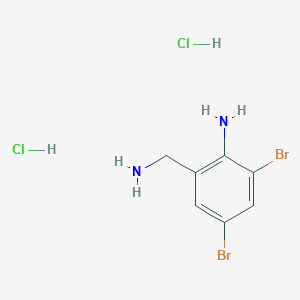
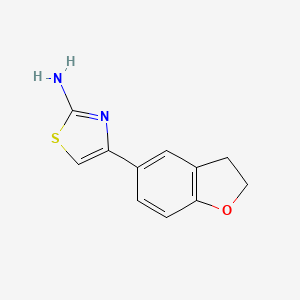
![5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2596225.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2596226.png)
